6-[(4-CHLORO-2-FLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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Overview
Description
6-[(4-Chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclohexene ring substituted with a carboxylic acid group and a 4-chloro-2-fluoroanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-2-fluoroaniline with cyclohexene-1-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
6-[(4-Chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-[(4-chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7-[[(3-Chloro-4-fluoroanilino)carbonyl]amino]-1H-indole-2-carboxylic acid: This compound shares a similar anilino-carbonyl structure but differs in its indole ring system.
(1R,2S)-2-[(4-Chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid: Another related compound with a cyclopropane ring instead of a cyclohexene ring.
Uniqueness
6-[(4-Chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
6-[(4-chloro-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGUQGZBIKWVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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